

Application Notes and Protocols for Immunoprecipitation of FLT3 Protein with AC220 (Quizartinib)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: AC220;Quizartinib

Cat. No.: B14112895

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Introduction

AC220, also known as Quizartinib, is a potent and selective second-generation type II inhibitor of FMS-like tyrosine kinase 3 (FLT3).^{[1][2]} Activating mutations in FLT3, particularly internal tandem duplications (FLT3-ITD), are common drivers in acute myeloid leukemia (AML), leading to constitutive activation of the kinase and downstream signaling pathways.^{[1][3]} Quizartinib stabilizes the inactive conformation of the FLT3 receptor, preventing autophosphorylation and blocking downstream signaling cascades like MAPK/ERK, PI3K/AKT, and STAT5, which are crucial for leukemic cell proliferation and survival.^{[1][3][4][5]} Immunoprecipitation is a key technique to isolate the FLT3 protein and its binding partners to study the effects of inhibitors like Quizartinib.

These application notes provide detailed protocols for the immunoprecipitation of the FLT3 protein from cell lines treated with AC220, intended to assist researchers in studying the drug-target interaction and its downstream effects.

Data Presentation

Table 1: Recommended Reagents and Materials

Reagent/Material	Supplier/Catalog No. (Example)	Notes
Cell Lines		
MV4-11 (FLT3-ITD positive)	ATCC® CRL-9591™	Commonly used human AML cell line.[1][6]
MOLM-14 (FLT3-ITD positive)	DSMZ ACC 777	Another well-established FLT3-ITD positive human AML cell line.[1]
FLT3 Inhibitor		
AC220 (Quizartinib)	Various	Prepare a stock solution in DMSO.[6]
Antibodies		
Anti-FLT3 (for IP)	Cell Signaling Technology #3462 (8F2) Rabbit mAb	Validated for Immunoprecipitation.[7]
Santa Cruz Biotechnology sc-19635 (SF1.340)	Mouse monoclonal antibody for IP.[8]	
Anti-phospho-FLT3	Antibodies-online ABIN1532045	To detect phosphorylated FLT3.[9]
Normal Rabbit/Mouse IgG	Various	Isotype control for immunoprecipitation.
Lysis Buffers		
RIPA Buffer	Thermo Fisher Scientific™ 89900	Contains ionic detergents, effective for protein extraction. [10]
IP Lysis Buffer	Thermo Fisher Scientific™ 87787	Milder, modified RIPA buffer without SDS, ideal for preserving protein interactions. [10]
Beads for IP		

Protein A/G Magnetic Beads	Thermo Fisher Scientific™ 88802	For efficient capture of antibody-protein complexes.
Other Reagents		
Protease Inhibitor Cocktail	Roche cOmplete™	Prevents protein degradation. [6][11]
Phosphatase Inhibitor Cocktail	Roche PhosSTOP™	Prevents dephosphorylation.[6] [11]
DMSO	Sigma-Aldrich D8418	Vehicle for AC220.[6]
PBS, ice-cold	Various	For washing cells.[6]
Laemmli Sample Buffer	Bio-Rad 1610747	For preparing samples for SDS-PAGE.

Table 2: AC220 (Quizartinib) Treatment Parameters

Parameter	Recommended Condition	Reference
Cell Seeding Density	4 x 10 ⁵ cells/well (96-well plate)	[12]
AC220 Concentration Range	0.1 nM to 100 nM	[6]
Treatment Duration	2 to 24 hours	[6][12]
Vehicle Control	DMSO	[6]

Experimental Protocols

Protocol 1: Cell Culture and Treatment with AC220

- Cell Culture: Culture FLT3-ITD positive cell lines (e.g., MV4-11, MOLM-14) in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.[6] Maintain cells at 37°C in a humidified atmosphere with 5% CO₂. [6]
- Cell Seeding: Seed the cells at a density that will allow for sufficient protein yield for immunoprecipitation (e.g., 5 x 10⁶ to 1 x 10⁷ cells per treatment condition in a 10 cm dish).

- AC220 Preparation: Prepare a stock solution of AC220 (Quizartinib) in DMSO (e.g., 10 mM). [\[13\]](#)
- Treatment: Dilute the AC220 stock solution in culture medium to the desired final concentrations (e.g., 1 nM, 10 nM, 100 nM). Add the diluted AC220 or an equivalent volume of DMSO (vehicle control) to the cells.
- Incubation: Incubate the cells for the desired duration (e.g., 2 hours) at 37°C. [\[12\]](#)

Protocol 2: Cell Lysis

- Cell Harvesting: After treatment, collect the cells by centrifugation at 500 x g for 5 minutes at 4°C.
- Washing: Wash the cell pellet once with ice-cold PBS and centrifuge again.
- Lysis: Resuspend the cell pellet in 0.5-1.0 mL of ice-cold IP Lysis Buffer or RIPA buffer supplemented with protease and phosphatase inhibitor cocktails. [\[6\]](#)[\[11\]](#)
- Incubation: Incubate the lysate on ice for 30 minutes with occasional vortexing to ensure complete lysis. [\[6\]](#)
- Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
- Supernatant Collection: Carefully transfer the clear supernatant to a new pre-chilled microcentrifuge tube. This is the protein lysate.
- Protein Quantification: Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).

Protocol 3: Immunoprecipitation of FLT3

- Pre-clearing (Optional): To reduce non-specific binding, add 20 µL of Protein A/G magnetic beads to 1 mg of protein lysate and incubate with rotation for 1 hour at 4°C. Magnetically separate the beads and transfer the supernatant to a new tube.

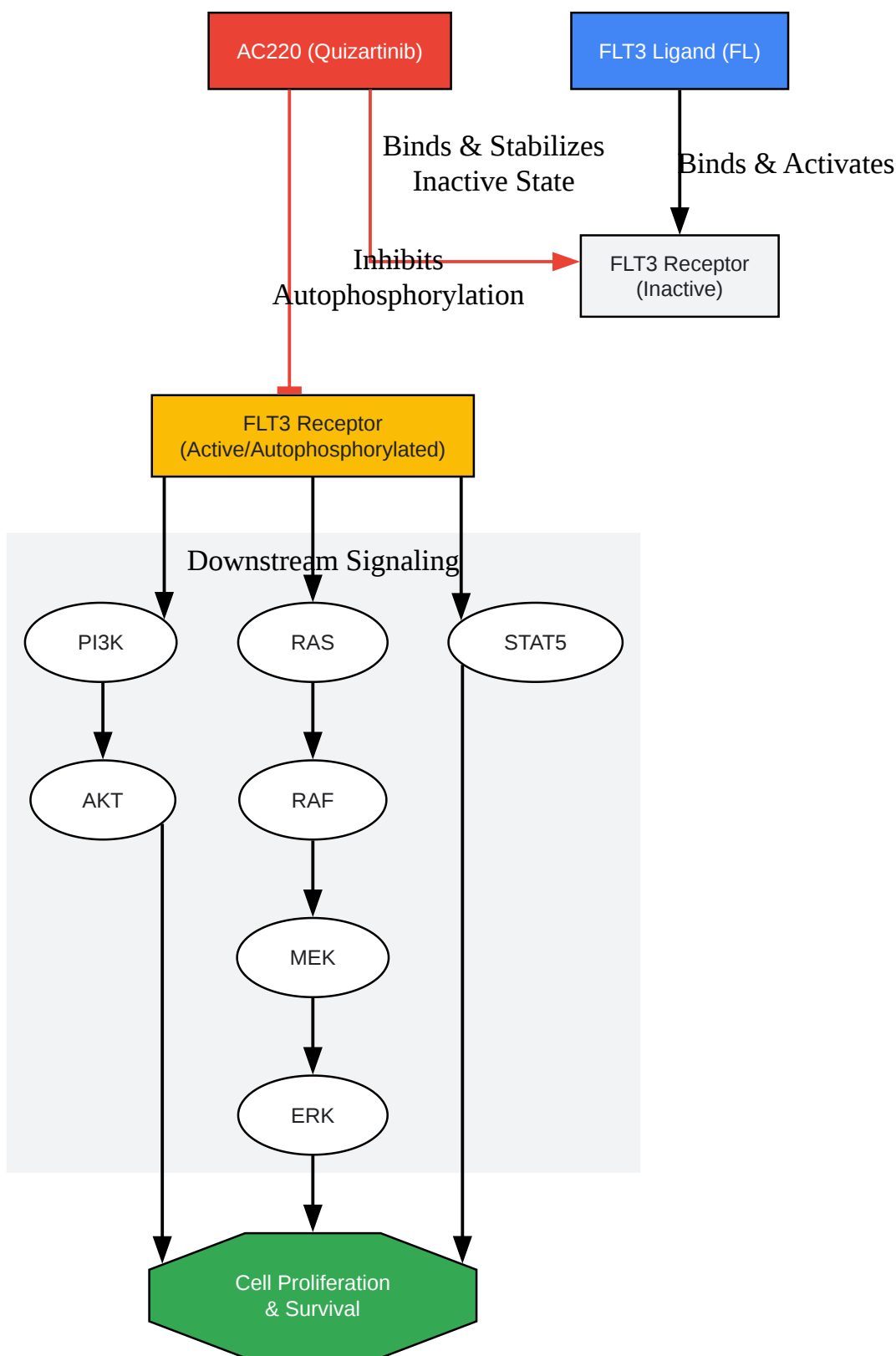
- Antibody Incubation: Add 2-5 µg of the primary anti-FLT3 antibody (or an equivalent amount of isotype control IgG) to the pre-cleared lysate. Incubate with gentle rotation overnight at 4°C.
- Bead Incubation: Add 30 µL of equilibrated Protein A/G magnetic beads to the lysate-antibody mixture. Incubate with gentle rotation for 2-4 hours at 4°C.
- Washing:
 - Magnetically separate the beads and discard the supernatant.
 - Wash the beads three times with 1 mL of ice-cold IP Lysis Buffer (or a high-salt buffer for more stringent washing, e.g., 50 mM TRIS/HCl pH 7.4, 1 M NaCl, 0.5% Triton X-100).[\[14\]](#)
 - After the final wash, carefully remove all residual buffer.
- Elution:
 - For Western Blotting: Resuspend the beads in 30-50 µL of 1X Laemmli sample buffer. Boil the samples for 5-10 minutes to elute the proteins and denature the antibody. Magnetically separate the beads and load the supernatant onto an SDS-PAGE gel.
 - For Mass Spectrometry or Activity Assays: Elute the protein using a non-denaturing elution buffer (e.g., 0.1 M glycine, pH 2.5) and immediately neutralize with 1 M Tris, pH 8.5.

Protocol 4: Western Blot Analysis

- SDS-PAGE: Separate the immunoprecipitated proteins by SDS-polyacrylamide gel electrophoresis.
- Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
- Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
- Primary Antibody Incubation: Incubate the membrane with primary antibodies against total FLT3 or phospho-FLT3 overnight at 4°C.[\[6\]](#)

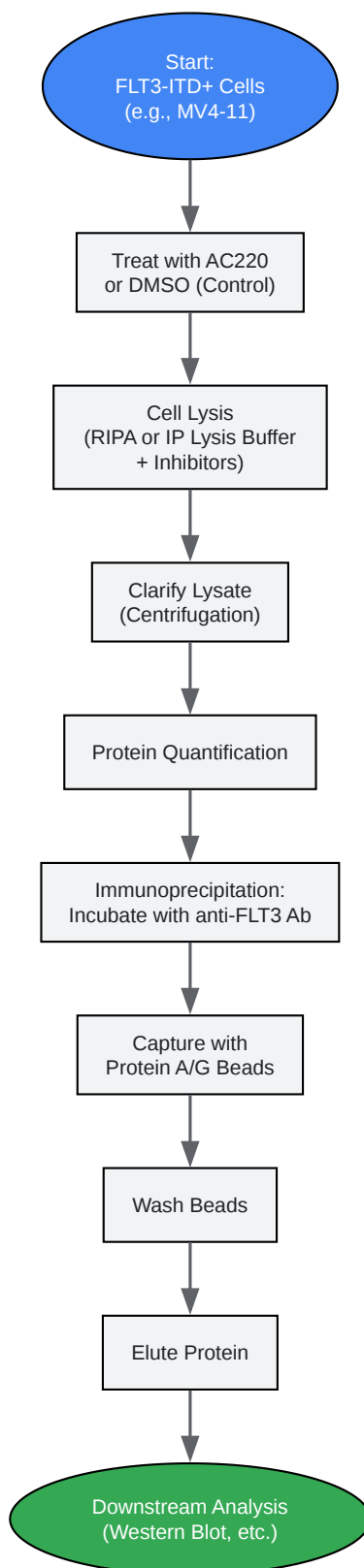
- Washing: Wash the membrane three times with TBST.
- Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[\[6\]](#)
- Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

Mandatory Visualizations



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Caption: FLT3 signaling and AC220 inhibition.



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- To cite this document: BenchChem. [Application Notes and Protocols for Immunoprecipitation of FLT3 Protein with AC220 (Quizartinib)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b14112895#ac220-for-immunoprecipitation-of-flt3-protein]

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